

CAS number 676560-01-3 characterization.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *tert-Butyl 6-fluoronicotinate*

Cat. No.: B1400369

[Get Quote](#)

An In-Depth Technical Guide to the Characterization of Epoxomicin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epoxomicin, a natural product originating from an Actinomycetes strain, is a highly potent and selective irreversible inhibitor of the proteasome.[1][2] This technical guide provides a comprehensive overview of its characterization, detailing its mechanism of action, protocols for its analysis, and its significant therapeutic potential. With its unique α',β' -epoxyketone structure, epoxomicin has demonstrated substantial anti-tumor and anti-inflammatory activities, making it a valuable tool in biomedical research and a lead compound in drug development.[3][4] This document will serve as an in-depth resource for researchers aiming to leverage the unique properties of epoxomicin in their scientific endeavors.

Introduction: The Significance of Epoxomicin

The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells, playing a pivotal role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis.[1] The 26S proteasome, a multi-catalytic protease complex, is the central enzyme in this pathway. Its dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Consequently, the proteasome has emerged as a key therapeutic target.

Epoxomicin was first identified in a screen for compounds with in vivo antitumor activity against murine B16 melanoma.[1] Subsequent research revealed that its potent biological effects stem

from its highly specific and irreversible inhibition of the proteasome.[1][5] Unlike other proteasome inhibitors, epoxomicin exhibits minimal cross-reactivity with other proteases, rendering it a superior tool for studying proteasome function and a promising candidate for therapeutic development.[1][6]

Physicochemical Properties and Structure

Chemical Identity

Property	Value
CAS Number	134381-21-8[2]
Molecular Formula	C ₂₈ H ₅₀ N ₄ O ₇ [2]
Molecular Weight	554.72 g/mol [2]
Synonyms	BU-4061T[2]
Appearance	White to off-white solid[2]
Solubility	Soluble in DMSO (10 mg/ml), insoluble in water[6]

Chemical Structure

Epoxomicin is a linear peptide containing an α',β' -epoxyketone pharmacophore, which is crucial for its mechanism of action.[7]

Mechanism of Action: Targeting the Proteasome

Epoxomicin exerts its biological effects through the potent and irreversible inhibition of the 20S proteasome.[1][5] Its unique mechanism of action provides a high degree of selectivity.

Covalent Binding to Catalytic Subunits

Epoxomicin covalently binds to the N-terminal threonine residue of the catalytic β -subunits of the proteasome.[8] Specifically, it has been shown to bind to the LMP7, X, Z, and MECL1 subunits.[1][2] This covalent modification is what leads to the irreversible inhibition of the proteasome's proteolytic activities.

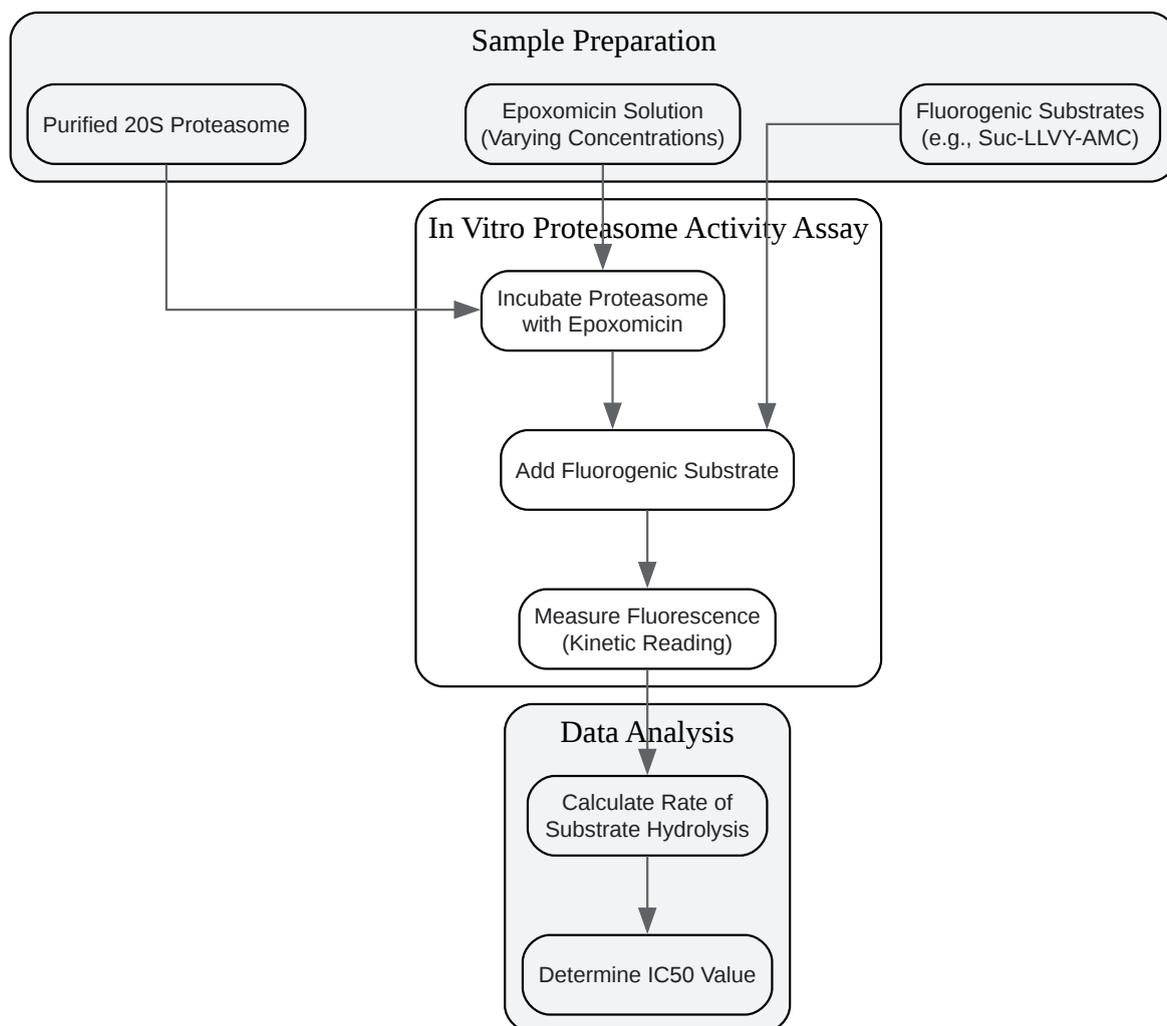
Formation of a Morpholino Ring

Structural studies of the yeast 20S proteasome complexed with epoxomicin have revealed the formation of an unusual six-membered morpholino ring.^[7] This structure is formed between the α' , β' -epoxyketone pharmacophore of epoxomicin and the catalytic threonine residue of the proteasome, contributing to the inhibitor's high specificity and potency.^[7]

Differential Inhibition of Proteasomal Activities

The 20S proteasome possesses three distinct proteolytic activities: chymotrypsin-like, trypsin-like, and peptidyl-glutamyl peptide hydrolyzing (PGPH) or caspase-like activity. Epoxomicin primarily inhibits the chymotrypsin-like activity with high potency.^{[1][5]} The trypsin-like and PGPH activities are inhibited at significantly slower rates, approximately 100- and 1,000-fold slower, respectively.^{[1][5]}

Workflow for Determining Proteasome Inhibition



[Click to download full resolution via product page](#)

Caption: Workflow for assessing proteasome inhibition by epoxomicin.

Biological Effects and Therapeutic Potential

The inhibition of the proteasome by epoxomicin leads to a cascade of downstream cellular effects, highlighting its therapeutic potential in various diseases.

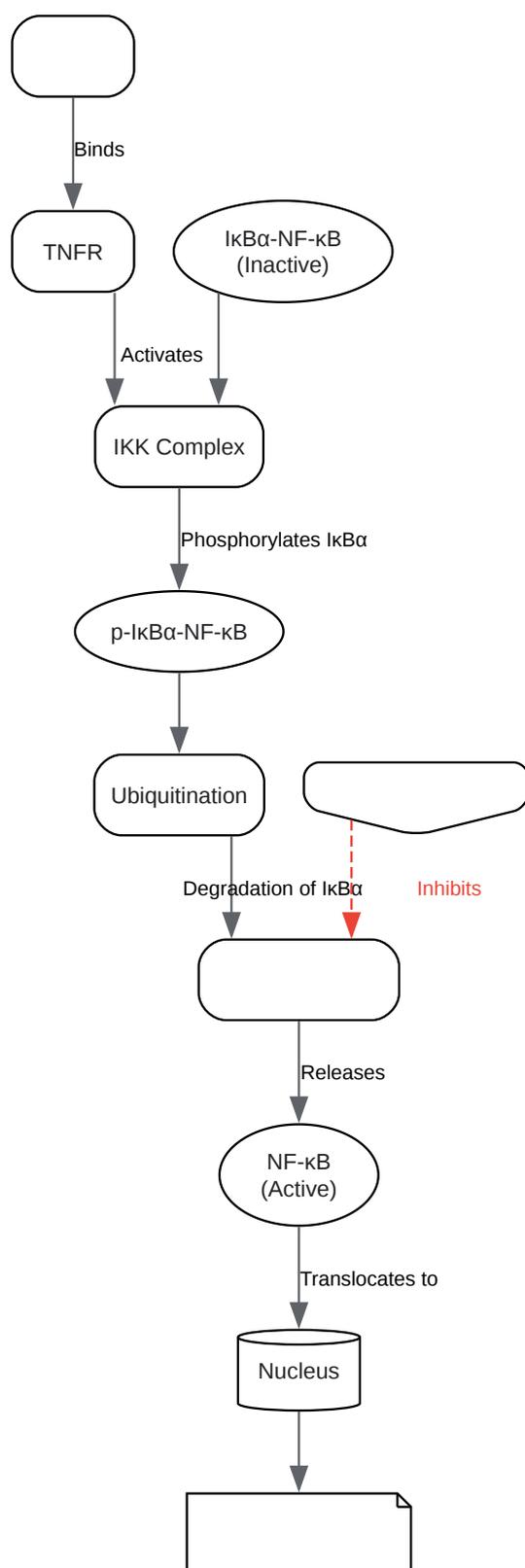
Anti-Tumor Activity

By inhibiting the proteasome, epoxomicin disrupts the degradation of key regulatory proteins involved in cell cycle progression and apoptosis, such as cyclins and p53.[9] This leads to cell cycle arrest and induction of apoptosis in cancer cells.[1] Epoxomicin has demonstrated potent cytotoxic effects against various cancer cell lines, including B16-F10 melanoma, HCT116 colon cancer, and K562 leukemia, with IC50 values in the nanomolar range.[2] In vivo studies have shown significant anti-tumor effects in mouse models.[2]

Anti-Inflammatory Activity

Epoxomicin effectively inhibits the activation of NF- κ B, a key transcription factor in the inflammatory response.[1][5] In unstimulated cells, NF- κ B is sequestered in the cytoplasm by its inhibitor, I κ B α . Upon stimulation by pro-inflammatory signals like TNF- α , I κ B α is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome. This allows NF- κ B to translocate to the nucleus and activate the transcription of pro-inflammatory genes. By preventing I κ B α degradation, epoxomicin blocks NF- κ B activation.[5] This mechanism underlies its potent in vivo anti-inflammatory activity, as demonstrated in the murine ear edema assay.[1]

Signaling Pathway of NF- κ B Inhibition by Epoxomicin



[Click to download full resolution via product page](#)

Caption: Epoxomicin blocks NF-κB activation by inhibiting proteasomal degradation of IκBα.

Modulation of Antigen Presentation

The proteasome is responsible for generating the peptide antigens that are presented by MHC class I molecules. By selectively inhibiting proteasomal activities, epoxomicin can modulate the repertoire of presented antigens.[8] This has potential applications in the treatment of autoimmune diseases and the prevention of transplant rejection.[8]

Synthesis and Analytical Characterization

The total synthesis of epoxomicin has been achieved, enabling the production of the natural product and its analogs for research purposes.[3][7]

Synthesis

The synthesis of epoxomicin is a multi-step process that can be achieved through various routes, often involving the coupling of a peptide fragment with the α',β' -epoxyketone moiety.[10][11] Solid-phase peptide synthesis is commonly employed to construct the peptide backbone, followed by in-solution coupling with the epoxyketone fragment.[10]

Analytical Characterization

The purity and identity of synthesized epoxomicin must be rigorously confirmed using a combination of analytical techniques.

Reverse-phase HPLC is a standard method for the purification and purity assessment of epoxomicin.[7][10]

Typical HPLC Protocol:

- Column: C18 reverse-phase column (e.g., YMC-Pack ODS-AM)[7]
- Mobile Phase A: Water
- Mobile Phase B: Methanol or Acetonitrile[7][10]
- Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is used to elute the compound.[7]

- Detection: UV absorbance at 210 nm^[10]
- Expected Retention Time: Varies depending on the specific column and gradient conditions, but a single major peak indicates high purity.^[7]

Mass spectrometry is used to confirm the molecular weight of epoxomicin.^[7]^[10]

Expected Mass Spectrometry Results:

- Observed m/z: [M+H]⁺ at approximately 555.2 and [M+Na]⁺ at approximately 577.6^[7]

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of epoxomicin.^[7] The spectra should be compared with published data to verify the correct stereochemistry and connectivity of all atoms.

In Vitro and In Vivo Experimental Protocols

Cell Viability Assay

To assess the cytotoxic effects of epoxomicin, a standard cell viability assay such as the MTT or CellTiter-Glo assay can be performed.

Step-by-Step Protocol:

- Seed cells in a 96-well plate at an appropriate density.
- Allow cells to adhere overnight.
- Treat cells with a serial dilution of epoxomicin for a specified duration (e.g., 48 or 72 hours).
- Add the viability reagent according to the manufacturer's instructions.
- Measure the signal (absorbance or luminescence) using a plate reader.
- Calculate the IC₅₀ value by plotting the percentage of viable cells against the log of the epoxomicin concentration.

Western Blot Analysis for IκBα Degradation

This protocol is used to demonstrate the inhibition of $\text{I}\kappa\text{B}\alpha$ degradation by epoxomicin.[1]

Step-by-Step Protocol:

- Pre-treat cells with epoxomicin (e.g., 10 μM) for 2 hours.
- Stimulate the cells with a pro-inflammatory agent such as $\text{TNF-}\alpha$ (e.g., 10 ng/ml) for 15 minutes.
- Lyse the cells and collect the protein lysates.
- Separate the proteins by SDS-PAGE.
- Transfer the proteins to a PVDF membrane.
- Probe the membrane with a primary antibody against $\text{I}\kappa\text{B}\alpha$, followed by a secondary antibody conjugated to HRP.
- Detect the signal using a chemiluminescence substrate.

In Vivo Anti-Inflammatory Murine Ear Edema Assay

This assay evaluates the in vivo anti-inflammatory efficacy of epoxomicin.[1]

Step-by-Step Protocol:

- Sensitize mice by topical application of a hapten (e.g., picryl chloride).
- After a set period (e.g., 6 days), challenge the mice by applying the hapten to their ears.
- Administer epoxomicin (e.g., intraperitoneally) at various doses prior to or at the time of challenge.
- Measure the ear thickness at 0 and 24 hours post-challenge.
- The reduction in ear swelling in the epoxomicin-treated group compared to the vehicle control group indicates anti-inflammatory activity.

Conclusion

Epoxomicin is a powerful and highly selective tool for studying the ubiquitin-proteasome system. Its unique mechanism of action and potent biological activities have established it as a valuable compound in cancer and inflammation research. This guide provides a comprehensive framework for the characterization and application of epoxomicin, empowering researchers to effectively utilize this remarkable natural product in their studies. The continued investigation of epoxomicin and its analogs holds great promise for the development of novel therapeutics for a range of human diseases.

References

- Meng, L., Mohan, R., Kwok, B. H., Elofsson, M., Sin, N., & Crews, C. M. (1999). Epoxomicin, a potent and selective proteasome inhibitor, exhibits in vivo antiinflammatory activity. *Proceedings of the National Academy of Sciences*, 96(18), 10403–10408. [[Link](#)]
- Schwarz, K., de Giuli, R., Schmidtke, G., Kostka, S., van den Broek, M., Kim, K. B., ... & Groettrup, M. (2000). The selective proteasome inhibitors lactacystin and epoxomicin can be used to either up-or down-regulate antigen presentation at nontoxic doses. *The Journal of Immunology*, 164(12), 6147-6157. [[Link](#)]
- Myung, J., Kim, K. B., & Crews, C. M. (2001). The ubiquitin-proteasome pathway and proteasome inhibitors. *Medicinal research reviews*, 21(4), 245-273. [[Link](#)]
- Kim, K. B., Myung, J., Sin, N., & Crews, C. M. (2004). Development and characterization of proteasome inhibitors. In *Methods in enzymology* (Vol. 378, pp. 214-231). Academic Press. [[Link](#)]
- Meng, L., Mohan, R., Kwok, B. H., Elofsson, M., Sin, N., & Crews, C. M. (1999). Epoxomicin, a potent and selective proteasome inhibitor, exhibits in vivo antiinflammatory activity. *Proceedings of the National Academy of Sciences of the United States of America*, 96(18), 10403–10408. [[Link](#)]
- de Bruin, G., Xin, B. T., Kraus, M., van der Stelt, M., van der Marel, G. A., Kisselev, A. F., & Overkleeft, H. S. (2022). Synthesis and Application of a Clickable Epoxomicin-Based Probe for Proteasome Activity Analysis. *Current Protocols*, 2(7), e490. [[Link](#)]

- Teirilä, L., He, S., Holopainen, M., Laaksonen, A., Leppänen, J., Kaivola, J., ... & Salminen, A. (2021). Epoxomicin, a Selective Proteasome Inhibitor, Activates AIM2 Inflammasome in Human Retinal Pigment Epithelium Cells. *Cells*, 10(11), 3195. [[Link](#)]
- Wikipedia. (2023, November 28). Epoxomicin. In Wikipedia. [[Link](#)]
- Sin, N., Kim, K. B., Eloffsson, M., Meng, L., & Crews, C. M. (1999). Total synthesis of the potent proteasome inhibitor epoxomicin: a useful tool for understanding proteasome biology. *Bioorganic & medicinal chemistry letters*, 9(15), 2283–2288. [[Link](#)]
- Evans, D. A., & Carter, P. H. (2001). Spirodiepoxydes in Total Synthesis: Epoxomicin. *Journal of the American Chemical Society*, 123(49), 12093–12094. [[Link](#)]
- Sin, N., Kim, K. B., Eloffsson, M., Meng, L., & Crews, C. M. (1999). ChemInform Abstract: Total Synthesis of the Potent Proteasome Inhibitor Epoxomicin: A Useful Tool for Understanding Proteasome Biology. *ChemInform*, 30(42). [[Link](#)]
- de Bruin, G., Xin, B. T., Kraus, M., van der Stelt, M., van der Marel, G. A., Kisselev, A. F., & Overkleeft, H. S. (2022). Synthesis and Application of a Clickable Epoxomicin-Based Probe for Proteasome Activity Analysis. *Current protocols*, 2(7), e490. [[Link](#)]
- Newomics Inc. (n.d.). LC-MS Applications. Retrieved from [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

1. Epoxomicin, a potent and selective proteasome inhibitor, exhibits in vivo antiinflammatory activity - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
2. [medchemexpress.com](https://www.medchemexpress.com) [[medchemexpress.com](https://www.medchemexpress.com)]
3. Total synthesis of the potent proteasome inhibitor epoxomicin: a useful tool for understanding proteasome biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Development and Characterization of Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Selective Proteasome Inhibitors Lactacystin and Epoxomicin Can Be Used to Either Up- or Down-Regulate Antigen Presentation at Nontoxic Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Application of a Clickable Epoxomicin-Based Probe for Proteasome Activity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [CAS number 676560-01-3 characterization.]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1400369#cas-number-676560-01-3-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

